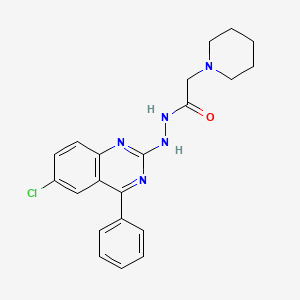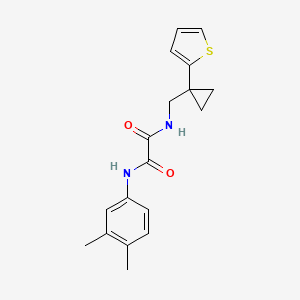![molecular formula C17H15BrN4O B2602928 6-bromo-N-({3-[(1H-imidazol-1-yl)methyl]phenyl}methyl)pyridine-2-carboxamide CAS No. 1445663-62-6](/img/structure/B2602928.png)
6-bromo-N-({3-[(1H-imidazol-1-yl)methyl]phenyl}methyl)pyridine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-bromo-N-({3-[(1H-imidazol-1-yl)methyl]phenyl}methyl)pyridine-2-carboxamide is a complex organic compound that features a bromine atom, an imidazole ring, and a pyridine carboxamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-N-({3-[(1H-imidazol-1-yl)methyl]phenyl}methyl)pyridine-2-carboxamide typically involves multi-step organic reactions. One common approach includes the bromination of a pyridine derivative, followed by the introduction of the imidazole moiety through a nucleophilic substitution reaction. The final step often involves the formation of the carboxamide group through an amidation reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.
化学反应分析
Types of Reactions
6-bromo-N-({3-[(1H-imidazol-1-yl)methyl]phenyl}methyl)pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution could result in a new compound with a different functional group in place of the bromine atom.
科学研究应用
6-bromo-N-({3-[(1H-imidazol-1-yl)methyl]phenyl}methyl)pyridine-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used to study enzyme interactions and protein binding due to its imidazole moiety.
Medicine: It has potential as a pharmaceutical intermediate in the development of new drugs.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of 6-bromo-N-({3-[(1H-imidazol-1-yl)methyl]phenyl}methyl)pyridine-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzymes, affecting their activity. The bromine atom and carboxamide group can also participate in hydrogen bonding and other interactions that influence the compound’s biological activity.
相似化合物的比较
Similar Compounds
6-bromo-1-methyl-1H-benzo[d]imidazole: This compound shares the bromine and imidazole features but lacks the pyridine carboxamide group.
Methyl 6-bromo-3-iodo-1H-indazole-4-carboxylate: Similar in having a bromine atom and a carboxylate group but differs in the core structure.
Uniqueness
6-bromo-N-({3-[(1H-imidazol-1-yl)methyl]phenyl}methyl)pyridine-2-carboxamide is unique due to its combination of a bromine atom, an imidazole ring, and a pyridine carboxamide group. This unique structure allows it to participate in a wide range of chemical reactions and interactions, making it valuable for various applications in research and industry.
属性
IUPAC Name |
6-bromo-N-[[3-(imidazol-1-ylmethyl)phenyl]methyl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN4O/c18-16-6-2-5-15(21-16)17(23)20-10-13-3-1-4-14(9-13)11-22-8-7-19-12-22/h1-9,12H,10-11H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXINWMIMCQEMMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)CN2C=CN=C2)CNC(=O)C3=NC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-methyl-2-{[(methylcarbamoyl)methyl]amino}benzamide](/img/structure/B2602845.png)

![3-[(methylamino)methyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one dihydrochloride](/img/structure/B2602847.png)
![1-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-3,3-diethylurea](/img/structure/B2602849.png)




![N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2602857.png)

![N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N,1-dimethyl-1H-imidazole-4-carboxamide](/img/structure/B2602861.png)

![{[(4-ETHYLPHENYL)METHYL]CARBAMOYL}METHYL 3-CYANOBENZOATE](/img/structure/B2602864.png)
![4-ACETAMIDO-N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]BENZAMIDE](/img/structure/B2602865.png)
